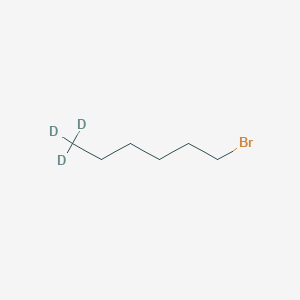
1-Bromohexane-6,6,6-D3
概要
説明
1-Bromohexane-6,6,6-D3 is a deuterated derivative of 1-Bromohexane, an organobromine compound. The deuterium atoms replace the hydrogen atoms at the sixth carbon position, making it a useful compound in various scientific research applications, particularly in the field of nuclear magnetic resonance (NMR) spectroscopy due to its stable isotope labeling.
準備方法
Synthetic Routes and Reaction Conditions: 1-Bromohexane-6,6,6-D3 can be synthesized through the free-radical addition of deuterated hydrogen bromide (DBr) to 1-hexene. This reaction typically follows anti-Markovnikov addition, resulting in the formation of the 1-bromo derivative. The reaction is carried out under controlled conditions to ensure the selective addition of the bromine atom to the terminal carbon.
Industrial Production Methods: Industrial production of this compound involves the use of deuterated hydrogen bromide and 1-hexene in large-scale reactors. The reaction is monitored to maintain optimal temperature and pressure conditions, ensuring high yield and purity of the final product. The product is then purified through distillation and other separation techniques to remove any impurities.
化学反応の分析
Types of Reactions: 1-Bromohexane-6,6,6-D3 undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide ions, cyanide ions, or alkoxide ions.
Elimination Reactions: It can undergo elimination reactions to form alkenes, particularly when treated with strong bases like potassium tert-butoxide.
Formation of Grignard Reagents: It reacts with magnesium in dry ether to form Grignard reagents, which are useful intermediates in organic synthesis.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and sodium alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.
Elimination Reactions: Strong bases such as potassium tert-butoxide or sodium hydride are used, often in non-polar solvents like tetrahydrofuran (THF).
Grignard Reagent Formation: Magnesium turnings in dry ether are used under an inert atmosphere to prevent moisture from interfering with the reaction.
Major Products:
Substitution Reactions: Products include alcohols, nitriles, and ethers, depending on the nucleophile used.
Elimination Reactions: The major product is 1-hexene.
Grignard Reagent Formation: The product is the corresponding Grignard reagent, which can be further reacted to form various carbon-carbon bonds.
科学的研究の応用
1-Bromohexane-6,6,6-D3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: The deuterium atoms provide a distinct signal in NMR spectra, making it useful for studying reaction mechanisms and molecular structures.
Pharmaceutical Research: It is used as a precursor in the synthesis of deuterated drugs, which can have improved pharmacokinetic properties.
Organic Synthesis: It serves as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Grignard reactions.
Environmental Studies: It is used as a tracer in environmental studies to track the movement and degradation of brominated compounds.
作用機序
The mechanism of action of 1-Bromohexane-6,6,6-D3 primarily involves its reactivity as an alkyl halide. The bromine atom is a good leaving group, making the compound highly reactive in nucleophilic substitution and elimination reactions. In Grignard reagent formation, the bromine atom is replaced by a magnesium atom, creating a highly reactive organomagnesium compound that can form new carbon-carbon bonds.
類似化合物との比較
1-Bromohexane-6,6,6-D3 can be compared with other similar compounds such as:
1-Bromohexane: The non-deuterated version, which has similar reactivity but lacks the distinct NMR signals provided by deuterium.
1-Fluorohexane: A fluorinated analog that has different reactivity due to the presence of a fluorine atom instead of bromine.
1-Chlorohexane: A chlorinated analog with different reactivity and physical properties compared to this compound.
1-Iodohexane: An iodinated analog that is more reactive in substitution reactions due to the larger size and better leaving group ability of iodine.
The uniqueness of this compound lies in its stable isotope labeling, which makes it particularly valuable in NMR spectroscopy and other analytical techniques.
特性
IUPAC Name |
6-bromo-1,1,1-trideuteriohexane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13Br/c1-2-3-4-5-6-7/h2-6H2,1H3/i1D3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNDIARAMWBIKFW-FIBGUPNXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CCCCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


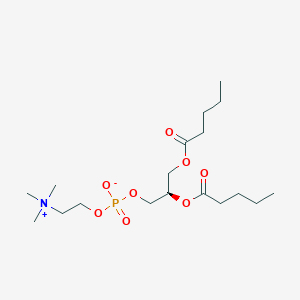

![[(2R)-2,3-Didodecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B3044079.png)


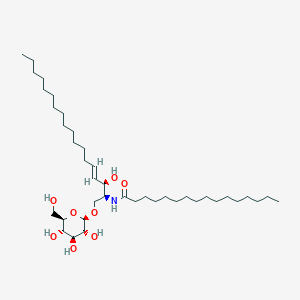

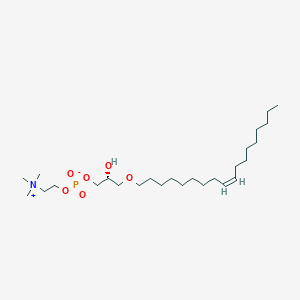
![(Z)-N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]tetracos-15-enamide](/img/structure/B3044087.png)
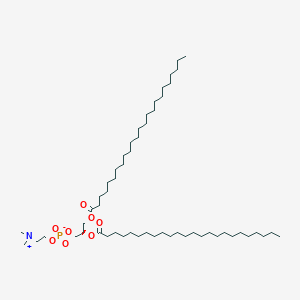


![[(2R)-3-[2-(dimethylamino)ethoxy-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B3044092.png)

